molecular formula C16H20ClNO3 B2679835 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396811-42-9

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2679835
CAS No.: 1396811-42-9
M. Wt: 309.79
InChI Key: STADJDLACYADBJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a chemical compound of significant interest in medicinal chemistry research, particularly as a synthetic building block. This molecule features the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold, a spirocyclic system that introduces structural rigidity and defined three-dimensional geometry, which is a valuable property in drug design for exploring interactions with biological targets . The scaffold is characterized by its spirocyclic structure integrating both oxygen and nitrogen heteroatoms within a compact, bridged ring system . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. The presence of the 2-chlorophenyl moiety and the ketone functionality adjacent to the spirocyclic nitrogen offers versatile sites for further chemical modification and derivatization . Analogs sharing this core structure are frequently investigated in the development of potential therapeutic agents, including those explored as inhibitors of specific biological pathways such as PI3K, or as dual inhibitors of immune checkpoints like PD-L1 and adenosine receptors in oncology research . Researchers can utilize this compound to build molecular libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-5-3-4-6-13(12)17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STADJDLACYADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=CC=CC=C3Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the spirocyclic core.

    Final modifications: Additional functional groups are added to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain groups with others, providing a way to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

JWH Series (Ethanone Derivatives with Aryl Substituents)

The JWH compounds, such as JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone), share the ethanone core but differ in substituents. Key comparisons include:

  • Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with the methoxyphenyl groups in JWH-250, JWH-302, and JWH-201. Chlorine’s higher electronegativity may enhance binding affinity in biological systems compared to methoxy groups, which are electron-donating .
  • Spectroscopic Properties : Gas chromatography-FTIR analysis of JWH compounds highlights distinct carbonyl (C=O) and aromatic C-Cl stretches. The target compound’s FTIR profile would likely show a strong C=O peak (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹), enabling differentiation from methoxy-substituted analogs .
Table 1: Structural Comparison with JWH Compounds
Compound R Group on Phenyl Core Structure Molecular Formula Key Functional Groups
Target Compound 2-Chloro Spiroazadioxanone-ethanone Not Provided C=O, C-Cl, Spirocyclic O/N
JWH-250 2-Methoxy Indole-ethanone C₂₂H₂₅NO₂ C=O, OCH₃, Indole
JWH-302 3-Methoxy Indole-ethanone C₂₂H₂₅NO₂ C=O, OCH₃, Indole

2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

This analog replaces the 2-chlorophenyl group with a cyclopentyl moiety. Key differences include:

  • Stereochemical Complexity: Both compounds share the spiroazadioxanone system, but the planar aromatic ring in the target compound may facilitate π-π stacking interactions absent in the cyclopentyl analog .

Pesticidal Ethanone Derivatives (e.g., Benzofenap and Clomazone)

Compounds like benzofenap (2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone) and clomazone share ethanone cores and halogenated aryl groups. Comparisons include:

  • Bioactivity: The spirocyclic structure in the target compound may confer enhanced metabolic stability compared to linear pesticidal ethanones, which are prone to oxidative degradation .
Table 2: Functional Comparison with Pesticidal Compounds
Compound Substituents Application Stability Features
Target Compound 2-Chlorophenyl + Spirocycle Unknown Likely high (spirocyclic)
Benzofenap 2,4-Dichloro + Methylpyrazole Herbicide Moderate (linear structure)
Clomazone 2-Chlorobenzyl + Isoxazolidinone Herbicide Low (prone to hydrolysis)

Research Findings and Implications

  • Structural Characterization : The spirocyclic system in the target compound likely requires advanced crystallographic methods, such as SHELX-based software, for precise stereochemical analysis, as seen in small-molecule refinement practices .
  • Synthetic Challenges : Introducing the 2-chlorophenyl group may necessitate regioselective Friedel-Crafts acylation or palladium-catalyzed coupling, contrasting with the simpler synthesis of methoxy-substituted JWH compounds .

Biological Activity

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, also known by its CAS number 1396888-81-5, is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The compound features a chlorophenyl group and a spirocyclic moiety, which contribute to its distinct chemical properties and reactivity.

PropertyValue
Molecular Formula C₁₅H₁₈ClNO₃
Molecular Weight 295.76 g/mol
CAS Number 1396888-81-5
Structure Spirocyclic with chlorophenyl group

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential pharmacological applications.

The compound is believed to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Receptor Binding : The chlorophenyl moiety may facilitate binding to certain receptors, potentially modulating their activity.
  • Enzyme Interaction : The spirocyclic structure could enable the compound to act as an inhibitor or activator of enzymes involved in metabolic pathways.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar spirocyclic compounds. Researchers found that modifications in the spirocyclic structure significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhanced activity by increasing lipophilicity and receptor affinity .

Case Study: Neuroprotective Effects

Another research effort focused on compounds with similar structural features reported neuroprotective effects in rodent models. The study indicated that such compounds could prevent neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityKey Features
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) Moderate cytotoxicityLacks chlorophenyl group
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone High receptor affinityContains dimethylamino group

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